molecular formula C9H11Cl2N3O2 B2514337 Tert-butyl 5-amino-2,6-dichloropyrimidine-4-carboxylate CAS No. 2248362-85-6

Tert-butyl 5-amino-2,6-dichloropyrimidine-4-carboxylate

Cat. No.: B2514337
CAS No.: 2248362-85-6
M. Wt: 264.11
InChI Key: OIGMRTZVIHVZQL-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-2,6-dichloropyrimidine-4-carboxylate is a pyrimidine derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Pyrimidine derivatives are widely used in the development of pharmaceuticals due to their ability to interact with various biological targets.

Properties

IUPAC Name

tert-butyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-7(15)5-4(12)6(10)14-8(11)13-5/h12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGMRTZVIHVZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=NC(=N1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-2,6-dichloropyrimidine-4-carboxylate typically involves the selective displacement of chloride at specific positions on the pyrimidine ring. One common method involves the reaction of tert-butyl N-(3-aminophenyl)carbamate with a dichloropyrimidine derivative under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-2,6-dichloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the compound’s electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups on the compound.

Scientific Research Applications

Tert-butyl 5-amino-2,6-dichloropyrimidine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2,6-dichloropyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-amino-2,6-dichloropyrimidine-4-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other pyrimidine derivatives may not be as effective.

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